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2-[(3,5-Dimethylcyclohexyl)amino]propane-1,3-diol

Catalog No.
S13792164
CAS No.
M.F
C11H23NO2
M. Wt
201.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(3,5-Dimethylcyclohexyl)amino]propane-1,3-diol

Product Name

2-[(3,5-Dimethylcyclohexyl)amino]propane-1,3-diol

IUPAC Name

2-[(3,5-dimethylcyclohexyl)amino]propane-1,3-diol

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

InChI

InChI=1S/C11H23NO2/c1-8-3-9(2)5-10(4-8)12-11(6-13)7-14/h8-14H,3-7H2,1-2H3

InChI Key

REWXYLNASGUESP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)NC(CO)CO)C

2-[(3,5-Dimethylcyclohexyl)amino]propane-1,3-diol is a chemical compound characterized by its unique structure that includes a propane backbone with an amino group and two hydroxyl groups. Its molecular formula is C12H25NOC_{12}H_{25}NO, and it has a molecular weight of approximately 199.33 g/mol. The compound features a dimethylcyclohexyl group, which imparts hydrophobic characteristics, influencing its biological activity and interactions with other molecules.

Due to the presence of functional groups:

  • Reduction Reactions: The amino group can be reduced to form secondary or tertiary amines.
  • Substitution Reactions: The hydroxyl groups can undergo substitution reactions with alkyl halides, leading to the formation of ethers.
  • Oxidation Reactions: The alcohol groups can be oxidized to form carbonyl compounds.

Common reagents used in these reactions include sodium borohydride for reductions and various alkyl halides for substitution reactions.

The synthesis of 2-[(3,5-Dimethylcyclohexyl)amino]propane-1,3-diol typically involves the reaction of 3,5-dimethylcyclohexylamine with suitable aldehydes or ketones in the presence of reducing agents. Common methods include:

  • Direct Amine Reaction: The amine reacts directly with aldehydes or ketones under controlled conditions.
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yields.

This compound has several potential applications:

  • Medicinal Chemistry: It may serve as a lead compound for drug development due to its biological activity.
  • Organic Synthesis: Its functional groups allow it to be used as an intermediate in the synthesis of more complex molecules.
  • Material Science: It could be explored for incorporation into polymers or other materials due to its unique properties.

Studies on the interactions of 2-[(3,5-Dimethylcyclohexyl)amino]propane-1,3-diol with biomolecules are crucial for understanding its biological activity. Initial findings suggest that it may modulate the activity of specific receptors or enzymes. Detailed interaction studies are necessary to map out its potential roles in biochemical pathways and therapeutic applications.

Several compounds share structural similarities with 2-[(3,5-Dimethylcyclohexyl)amino]propane-1,3-diol. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-[(3,4-Dimethylcyclohexyl)amino]butan-1-olC12H25NOContains a butanol backbone instead of propanol
2-[(3,4-Dimethylcyclohexyl)amino]ethanolC11H23NOShorter carbon chain; more polar
2-[(3,4-Dimethylcyclohexyl)amino]pentan-1-olC13H27NOLonger carbon chain; potentially different reactivity

The uniqueness of 2-[(3,5-Dimethylcyclohexyl)amino]propane-1,3-diol lies in its specific combination of a cyclohexyl group with two methyl substitutions and a propane backbone. This structure imparts distinct chemical and physical properties that differentiate it from similar compounds. Its hydrophobic characteristics combined with functional groups make it particularly valuable in both research and industrial applications.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

201.172878976 g/mol

Monoisotopic Mass

201.172878976 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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